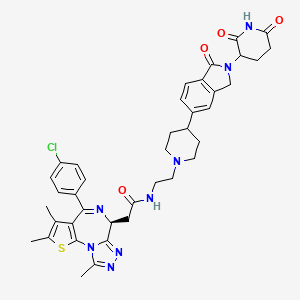

GSPT1 degrader-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H41ClN8O4S |

|---|---|

Molecular Weight |

753.3 g/mol |

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1 |

InChI Key |

DQGNINFYAAEZKL-FSRLHOSWSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GSPT1 Degraders

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted protein degradation has emerged as a revolutionary therapeutic modality, enabling the pharmacological targeting of proteins previously considered "undruggable." Among the most promising new targets are molecular glue degraders that induce the degradation of G1 to S phase transition protein 1 (GSPT1). GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination machinery and is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degraders, detailing the molecular interactions, downstream cellular consequences, key experimental methodologies, and mechanisms of resistance.

The Role of GSPT1 in Cellular Homeostasis

GSPT1 is a small GTPase that forms a complex with eukaryotic release factor 1 (eRF1) to mediate the termination of protein synthesis.[4][5] When a ribosome encounters a stop codon in the mRNA sequence, the eRF1/GSPT1 complex binds to the ribosome. eRF1 recognizes the stop codon, which triggers GSPT1 to hydrolyze GTP. This conformational change facilitates the cleavage of the completed polypeptide chain from the tRNA, thereby terminating translation. Beyond this canonical role, GSPT1 is involved in cell cycle progression, particularly the G1 to S phase transition, and its overexpression is correlated with poor prognosis in several cancers. The essential, proliferation-dependent function of GSPT1 makes it an attractive target for anticancer therapies.

Core Mechanism of Action: Molecular Glue-Induced Degradation

GSPT1 degraders are small molecules, often referred to as "molecular glues," that do not directly inhibit the protein's function but instead co-opt the cell's own protein disposal machinery to eliminate GSPT1 entirely. The mechanism relies on inducing proximity between GSPT1 and Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.

The process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The GSPT1 degrader molecule acts as a molecular adhesive, simultaneously binding to a pocket on CRBN and a surface on GSPT1. This creates a stable ternary complex (GSPT1-degrader-CRBN) that would not otherwise form.

-

Ubiquitination: The formation of this complex brings GSPT1 into close proximity to the CRL4^CRBN^ E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (like UBE2G1) to lysine residues on the surface of GSPT1. The protein is tagged with a polyubiquitin chain, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for recycling damaged or unneeded proteins. The degrader molecule is then released and can catalyze further rounds of degradation.

Downstream Cellular Consequences of GSPT1 Depletion

The targeted removal of GSPT1 triggers a cascade of cellular events, culminating in cancer cell death. These effects are largely independent of the tumor suppressor p53 (TP53), which is a significant advantage as TP53 mutations are a common mechanism of resistance to conventional chemotherapies.

-

Impaired Translation Termination: The primary consequence of GSPT1 depletion is the disruption of its essential role in protein synthesis. Without sufficient GSPT1, ribosomes fail to terminate translation efficiently at stop codons, leading to readthrough events and the production of aberrant proteins.

-

Integrated Stress Response (ISR) Activation: The accumulation of faulty proteins and stalled ribosomes triggers the Integrated Stress Response (ISR). This is a key cellular stress pathway that, when activated, leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), a key regulator of stress-induced gene expression.

-

Cell Cycle Arrest and Apoptosis: Persistent activation of the ISR and disruption of normal protein synthesis ultimately leads to cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis (programmed cell death). This cytotoxic effect is particularly pronounced in cancer cells with high rates of protein translation, creating a potential therapeutic window.

Quantitative Data on GSPT1 Degraders

The efficacy of GSPT1 degraders is assessed by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their anti-proliferative half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for prominent GSPT1 degraders from published literature.

Table 1: In Vitro Degradation and Anti-Proliferative Activity of GSPT1 Degraders

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Time | Citation(s) |

|---|---|---|---|---|---|---|

| CC-90009 | MV4-11 (AML) | 1.6 | >90 | 3 - 75 | 24h (DC50), 72h (IC50) | |

| CC-90009 | 22Rv1 (Prostate) | ~50 | >90 | - | 24h | |

| Compound 7d (XYD049) | 22Rv1 (Prostate) | 19 | >90 | - | 24h | |

| SJ6986 (Compound 6) | MV4-11 (AML) | 2.1 | >99 | 1.8 | 24h (DC50), 72h (IC50) | |

| MRT-2359 | NSCLC cell lines | - | - | Nanomolar range | - |

| CC-885 | MM1.S (Myeloma) | - | - | ~250 | 72h | |

Note: Assay conditions and time points can vary between studies, affecting direct comparability.

Key Experimental Protocols

Characterizing the mechanism of action of GSPT1 degraders requires a suite of biochemical and cell-based assays. The following protocols outline the methodologies for key experiments.

Western Blotting for GSPT1 Degradation

This is the most common method to directly measure the reduction in GSPT1 protein levels.

-

Objective: To quantify the dose- and time-dependent degradation of GSPT1 protein following treatment with a degrader.

-

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 for AML) at an appropriate density. Allow cells to adhere overnight. Treat cells with a serial dilution of the GSPT1 degrader or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by scraping into ice-cold PBS. Centrifuge and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control signal. Calculate DC50 and Dmax values by plotting the normalized GSPT1 levels against the degrader concentration.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay is used to provide direct evidence of the degrader-induced GSPT1-CRBN interaction.

-

Objective: To detect the formation of the GSPT1-degrader-CRBN ternary complex in cells.

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T overexpressing tagged proteins or a relevant cancer cell line) and treat with the GSPT1 degrader or DMSO for a short duration (e.g., 2-4 hours) to capture the transient complex.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors. It is crucial to include a proteasome inhibitor (e.g., MG132) in the treatment and lysis steps to prevent the degradation of ubiquitinated GSPT1.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against CRBN (or a tag on CRBN) overnight at 4°C.

-

Capture Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against GSPT1. A band for GSPT1 in the degrader-treated sample, but not in the control, confirms the interaction.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a sensitive, high-throughput biochemical assay to measure the formation of the ternary complex in vitro.

-

Objective: To quantify the degrader-induced proximity of purified GSPT1 and CRBN proteins.

-

Protocol:

-

Reagents: Use purified, tagged proteins (e.g., His-GSPT1 and GST-CRBN/DDB1). Use TR-FRET compatible antibodies or reagents, such as a Terbium (Tb)-conjugated anti-His antibody (donor) and a d2-conjugated anti-GST antibody (acceptor).

-

Assay Setup: In a 384-well plate, add serial dilutions of the degrader compound.

-

Protein Addition: Add a solution containing the His-GSPT1 and GST-CRBN/DDB1 proteins to the wells.

-

Antibody Addition: Add a solution containing the anti-His-Tb and anti-GST-d2 antibodies.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Plate Reading: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 620 nm (for Tb) and 665 nm (for d2, the FRET signal).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against compound concentration and fit to a dose-response curve to determine the EC50 for complex formation.

-

Global Proteomics by Mass Spectrometry (LC-MS/MS)

This unbiased approach is critical for determining the selectivity of a GSPT1 degrader across the entire proteome.

-

Objective: To identify all proteins that are downregulated upon degrader treatment, confirming on-target selectivity and revealing potential off-targets.

-

Protocol:

-

Sample Preparation: Treat cells (e.g., MV4-11) with the degrader or DMSO control for a defined period (e.g., 4-6 hours). Harvest and lyse the cells.

-

Protein Digestion: Quantify protein and digest equal amounts from each sample into peptides using trypsin.

-

Isobaric Labeling: Label the peptides from each condition with tandem mass tag (TMT) reagents. This allows for multiplexing and accurate relative quantification of proteins across different samples in a single MS run.

-

Fractionation and LC-MS/MS: Pool the labeled peptide samples and fractionate using high-pH reversed-phase chromatography. Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database to identify and quantify peptides and proteins.

-

Interpretation: Identify proteins whose abundance is significantly decreased in the degrader-treated samples compared to the control. A highly selective degrader will show significant downregulation of GSPT1 (and its homolog GSPT2) with minimal changes to other proteins.

-

Mechanisms of Acquired Resistance

As with any targeted therapy, cancer cells can develop resistance to GSPT1 degraders. Understanding these mechanisms is crucial for developing next-generation degraders and combination therapies.

-

Mutations in GSPT1: The most common resistance mechanism involves mutations in the GSPT1 protein itself. CRISPR-suppressor screens have identified mutations within the "structural degron"—the specific surface region of GSPT1 that interacts with the degrader and CRBN. A frequently cited example is the G575N mutation, which is located in the GTPase domain and prevents the stable formation of the ternary complex, thereby blocking ubiquitination and degradation without impairing GSPT1's essential function.

-

Mutations in E3 Ligase Components: Since the degradation is dependent on the CRL4^CRBN^ complex, mutations in or loss of expression of CRBN can abrogate the degrader's activity. This prevents the molecular glue from binding its initial target, making the formation of the ternary complex impossible.

-

Decreased Translation Initiation: Cells with lower overall rates of protein synthesis may be less dependent on GSPT1 function and therefore less susceptible to the cytotoxic effects of its degradation.

Conclusion

GSPT1 molecular glue degraders represent a powerful and innovative strategy for cancer therapy. By hijacking the cell's ubiquitin-proteasome system, these molecules induce the selective elimination of GSPT1, a key protein in translation termination and cell cycle control. This action leads to impaired protein synthesis, activation of the integrated stress response, and ultimately, p53-independent cancer cell death. The in-depth characterization of their mechanism, downstream effects, and potential resistance pathways provides a robust framework for the ongoing clinical development of this promising new class of therapeutics. Continued research will be vital for optimizing degrader design, overcoming resistance, and expanding their application to a wider range of malignancies.

References

- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]

- 4. Involvement of human release factors eRF3a and eRF3b in translation termination and regulation of the termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: GSPT1/eRF3a, a Key Regulator of Protein Synthesis Fidelity

An In-depth Technical Guide to the Function of GSPT1 in Translation Termination

Audience: Researchers, scientists, and drug development professionals.

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a pivotal role in the final stage of protein synthesis: translation termination.[1][2] As a member of the translation termination complex, GSPT1 collaborates closely with the eukaryotic release factor 1 (eRF1) to ensure the accurate and efficient release of newly synthesized polypeptide chains from the ribosome.[1][2] This process is fundamental to maintaining proteome integrity, and its dysregulation is implicated in various diseases, most notably cancer, making GSPT1 a compelling target for therapeutic development.[3]

This guide provides a detailed examination of GSPT1's molecular function, the pathways that regulate its activity, and the experimental methodologies used to study it.

The Core Molecular Mechanism of GSPT1 in Translation Termination

Translation termination in eukaryotes is a multi-step process orchestrated by the synergistic action of eRF1 and GSPT1 (eRF3a) at the ribosomal A-site where a stop codon (UAA, UAG, or UGA) is present.

The canonical termination cycle proceeds as follows:

-

Formation of the Ternary Complex: GSPT1, in its GTP-bound state, forms a stable ternary complex with eRF1. This complex is essential for efficient recognition of the stop codon.

-

Stop Codon Recognition: The eRF1•GSPT1•GTP complex binds to the pre-termination ribosome, where the N-terminal domain of eRF1 recognizes the stop codon in the A-site.

-

GTP Hydrolysis and Peptide Release: The interaction with the ribosome stimulates the GTPase activity of GSPT1. The hydrolysis of GTP to GDP and inorganic phosphate (Pi) induces a conformational change in the termination complex. This change is critical for positioning the universally conserved GGQ (Gly-Gly-Gln) motif within the M-domain of eRF1 into the peptidyl-transferase center (PTC) of the ribosome. The correctly positioned GGQ motif then facilitates the hydrolysis of the ester bond linking the polypeptide chain to the P-site tRNA, leading to the release of the completed protein.

-

Dissociation and Ribosome Recycling: Following peptide release, the GDP-bound GSPT1 and eRF1 dissociate from the ribosome, a process facilitated by other recycling factors, allowing the ribosomal subunits to be reused for subsequent rounds of translation.

// Logical Flow GSPT1_GTP -> eRF1 [label="Forms\nComplex", style=dashed]; {rank=same; GSPT1_GTP; eRF1;} eRF1 -> A_Site [label="Recognizes\nStop Codon"]; A_Site -> GSPT1_GTP [label="Stimulates GTP\nHydrolysis", dir=back]; GSPT1_GTP -> GSPT1_GDP [label="GTP Hydrolysis"]; GSPT1_GDP -> P_Site [label="Promotes Peptide\nRelease via eRF1"]; P_Site -> Polypeptide [label="Released"]; Polypeptide [shape=ellipse, label="Nascent\nPolypeptide", fillcolor="#FFFFFF", fontcolor="#202124"]; GSPT1_GDP -> Dissociation [style=dashed]; eRF1 -> Dissociation [style=dashed, label="Dissociate from\nRibosome"]; Dissociation [shape=point, width=0];

} Caption: The core function of GSPT1 in the translation termination cycle.

Regulation and Therapeutic Targeting of GSPT1

GSPT1's essential role in protein synthesis makes it a critical node for cellular regulation and a strategic target for cancer therapy, particularly in malignancies driven by high rates of translation such as MYC-driven cancers.

Targeted Protein Degradation

A leading therapeutic strategy involves the targeted degradation of GSPT1 using novel modalities like molecular glues and Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules work by hijacking the cell's natural protein disposal machinery.

Mechanism of Action:

-

Ternary Complex Formation: A molecular glue (e.g., CC-885, CC-90009) or a PROTAC binds simultaneously to GSPT1 and to a component of an E3 ubiquitin ligase complex, typically Cereblon (CRBN), which is part of the CRL4^CRBN complex.

-

Ubiquitination: This proximity-induced ternary complex formation facilitates the transfer of ubiquitin molecules from the E3 ligase onto GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to its rapid and efficient removal from the cell.

Cellular Consequences of GSPT1 Degradation

The acute depletion of GSPT1 triggers a cascade of cellular stress events:

-

Impaired Translation Termination: The most immediate effect is the failure of proper translation termination, leading to ribosomes reading through stop codons and producing aberrant proteins with C-terminal extensions.

-

Integrated Stress Response (ISR): The accumulation of these aberrant proteins and stalled ribosomes activates the ISR, a key cellular stress signaling network.

-

TP53-Independent Apoptosis: GSPT1 degradation induces programmed cell death (apoptosis) through a mechanism that does not depend on the tumor suppressor p53, making this a viable strategy for treating cancers with TP53 mutations.

Quantitative Data on GSPT1 Modulators

The development of GSPT1 degraders has provided potent chemical tools to probe its function. The efficacy of these compounds is typically measured by their ability to induce GSPT1 degradation (DC50) and inhibit cell proliferation (IC50).

| Compound | Compound Type | Target Cell Line | DC50 (Degradation) | IC50 (Anti-proliferation) | Reference |

| CC-90009 | Molecular Glue | MV4-11 (AML) | ~2.1 nM (at 24h) | Not specified | |

| Compound 6 | Molecular Glue | MV4-11 (AML) | 2.1 nM (at 24h) | Not specified | |

| Compound 7 | Molecular Glue | MV4-11 (AML) | 10 nM (at 24h) | Not specified | |

| CC-885 | Molecular Glue | MM1.S (Multiple Myeloma) | Degradation observed | Not specified |

Note: DC50 is the concentration required to achieve 50% of maximal protein degradation. IC50 is the concentration required to inhibit cell growth by 50%. Values can vary based on cell line and experimental conditions.

Key Experimental Protocols

Investigating the function of GSPT1 requires a combination of biochemical, cellular, and structural biology techniques.

Immunoblotting (Western Blot) for GSPT1 Degradation

This protocol is used to quantify the levels of GSPT1 protein within a cell population following treatment with a degrader.

Methodology:

-

Cell Lysis: Treat cells with the GSPT1 degrader for a specified time (e.g., 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to GSPT1. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. Follow this with an incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software to determine the relative GSPT1 protein level compared to controls.

Cell Viability Assays

These assays measure the effect of GSPT1 degradation on cell proliferation and survival.

Methodology:

-

Cell Seeding: Plate cells at a defined density in 96-well microplates.

-

Treatment: Add a serial dilution of the GSPT1 degrader compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plates for a set period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells to calculate relative cell viability and determine the IC50 value.

Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a genome-wide snapshot of translation, allowing researchers to directly observe the consequences of GSPT1 depletion, such as stop codon readthrough.

Methodology:

-

Translation Arrest: Treat cells with a translation inhibitor (e.g., cycloheximide) to immobilize ribosomes on the mRNA transcripts they are actively translating.

-

Nuclease Digestion: Lyse the cells and treat the lysate with a nuclease that digests all mRNA not protected by the ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the monosomes (a single ribosome attached to its mRNA fragment) using sucrose gradient centrifugation. Extract the ~28-30 nucleotide mRNA fragments (the "footprints") from these monosomes.

-

Library Preparation and Sequencing: Convert the isolated RPFs into a cDNA library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads on a given transcript reflects the level of its translation. An increase in reads downstream of a stop codon is indicative of readthrough.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of the ribosomal termination complex, providing invaluable insights into the molecular interactions between GSPT1, eRF1, and the ribosome.

Methodology:

-

Complex Assembly: Reconstitute the pre-termination complex in vitro by combining purified 80S ribosomes, a specific mRNA with a stop codon in the A-site, P-site tRNA, eRF1, and GSPT1. A non-hydrolyzable GTP analog (e.g., GDPNP) is used to trap GSPT1 in its active, GTP-bound state on the ribosome.

-

Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice.

-

Data Collection: Image the frozen grids using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software to pick images of individual ribosomal particles, align them, and computationally reconstruct a 3D map of the complex's structure.

-

Model Building: Build an atomic model of the GSPT1-containing termination complex by fitting the known structures of the individual components into the cryo-EM density map.

Conclusion

GSPT1 is an indispensable component of the translation termination machinery. Its GTPase activity is the crucial checkpoint that ensures the timely and accurate release of newly synthesized proteins. The profound cellular consequences of its depletion, particularly the induction of ISR and TP53-independent apoptosis, have established GSPT1 as a high-value therapeutic target in oncology. The ongoing development of sophisticated molecular degraders, coupled with advanced experimental techniques like ribosome profiling and cryo-EM, continues to deepen our understanding of GSPT1's function and paves the way for novel therapeutic interventions targeting the fundamental process of protein synthesis.

References

The Dawn of a New Therapeutic Modality: An In-depth Guide to Novel GSPT1 Molecular Glue Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy is undergoing a paradigm shift with the advent of molecular glue degraders, a novel class of small molecules that induce the degradation of previously "undruggable" proteins. Among the exciting new targets for this modality is the G1 to S phase transition protein 1 (GSPT1), a key player in protein translation and cell cycle progression.[1][2] Overexpression of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism, and experimental validation of novel GSPT1 molecular glue degraders.

The Mechanism of Action: Hijacking the Cellular Machinery

GSPT1 molecular glue degraders function by coopting the body's own protein disposal system. These small molecules act as a "glue," inducing a novel interaction between GSPT1 and an E3 ubiquitin ligase, most commonly the Cereblon (CRBN) E3 ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The result is the selective elimination of the GSPT1 protein from the cell, thereby impacting downstream oncogenic pathways.

GSPT1's Role in Cancer Signaling

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the termination of protein synthesis.[1] It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome. In cancer, upregulation of GSPT1 can lead to aberrant translation of oncogenic proteins, such as MYC, contributing to "translational addiction". Furthermore, GSPT1 is involved in cell cycle progression, specifically the G1 to S phase transition. Its degradation can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of GSPT1 Degraders

The development of potent and selective GSPT1 degraders is a key focus of ongoing research. The efficacy of these molecules is typically characterized by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximal degradation) values in cellular assays.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |

| CC-885 | U87 Glioblastoma | Not Reported | Not Reported | CRBN | |

| ORM-6151 (BMS-986497) | CD33-positive AML | Not Reported | Not Reported | Not Reported |

Note: Specific quantitative data for DC50 and Dmax values are often proprietary and not always publicly available in initial publications. The table will be updated as more data becomes available.

Key Experimental Protocols

The discovery and characterization of GSPT1 molecular glue degraders involve a series of well-defined experimental procedures.

Western Blotting for GSPT1 Degradation

This is a fundamental assay to confirm the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Quantitative Proteomics (TMT-MS)

This method provides a global view of protein changes upon degrader treatment, confirming the selectivity of the degrader.

-

Sample Preparation: Treat cells and harvest lysates as described for Western blotting.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a unique isobaric TMT reagent.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. The relative abundance of GSPT1 and other proteins across different treatment conditions can be determined.

Experimental Workflow for GSPT1 Degrader Discovery

The path from a concept to a clinical candidate for a GSPT1 molecular glue degrader follows a rigorous and systematic workflow.

Future Directions

The development of GSPT1 molecular glue degraders is a rapidly evolving field. Future research will likely focus on:

-

Expanding the toolbox of E3 ligases: While CRBN is commonly used, exploring other E3 ligases could lead to degraders with different selectivity profiles and mechanisms of action.

-

Overcoming resistance: Understanding and mitigating potential mechanisms of resistance to GSPT1 degradation will be crucial for long-term therapeutic success.

-

Combination therapies: Investigating the synergistic effects of GSPT1 degraders with other anti-cancer agents could lead to more effective treatment regimens.

The discovery of novel GSPT1 molecular glue degraders represents a significant advancement in the pursuit of targeted cancer therapies. This in-depth guide provides a foundational understanding of this exciting new modality, from its mechanism of action to the experimental workflows used for its discovery and validation. As research progresses, these innovative molecules hold the promise of transforming the treatment landscape for a wide range of cancers.

References

An In-depth Technical Guide to the Design and Synthesis of GSPT1 Degrader PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of PROTACs targeting G1 to S phase transition 1 (GSPT1), a protein implicated in cancer due to its critical roles in cell cycle regulation and mRNA translation termination.[2] This document details the core components of GSPT1 PROTACs, summarizes key quantitative data for known degraders, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.

Introduction: GSPT1 as a Therapeutic Target

G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a crucial protein in cell cycle progression and the termination of protein synthesis.[3] Dysregulation of GSPT1 has been linked to various cancers, including acute myeloid leukemia (AML) and MYC-driven lung cancer, making it an attractive target for therapeutic intervention.[3][4] GSPT1's role in translation termination is particularly critical in cancer cells, which often exhibit translational addiction to support their high proliferation rates.

Targeted degradation of GSPT1 has been shown to induce apoptosis in cancer cells and reduce their viability, highlighting its potential as a therapeutic strategy. Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely, offering a more profound and sustained therapeutic effect.

The PROTAC Approach to GSPT1 Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (GSPT1), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC simultaneously binds to GSPT1 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the proteasome.

Mechanism of Action

The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins, leading to potent and sustained downstream effects.

Design and Synthesis of GSPT1 PROTACs

The design of a successful GSPT1 PROTAC involves the careful selection and optimization of its three components: the GSPT1-binding ligand, the E3 ligase ligand, and the linker.

GSPT1 Ligand

While specific high-affinity, directly-binding ligands for GSPT1 are not as well-established as for other targets, many GSPT1 degraders have been discovered through the modification of "molecular glue" type compounds. These molecules induce or stabilize the interaction between GSPT1 and the E3 ligase Cereblon (CRBN).

E3 Ligase Ligand

The vast majority of successful GSPT1 degraders, including both PROTACs and molecular glues, utilize ligands for the Cereblon (CRBN) E3 ligase. Pomalidomide and thalidomide are common starting points for designing these CRBN-recruiting moieties. The choice of E3 ligase is critical as it can influence the degradation efficiency and the cell-type specificity of the PROTAC.

Linker

The linker is a crucial component that connects the GSPT1-binding and E3 ligase-recruiting moieties. Its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, and consequently, the degradation efficiency. Linker design is often an empirical process, requiring the synthesis and testing of a library of linkers with varying lengths and compositions.

Synthesis

The synthesis of GSPT1 PROTACs typically involves a convergent approach where the GSPT1 ligand, linker, and E3 ligase ligand are synthesized separately and then coupled in the final steps. "Click chemistry" is often employed for the final conjugation step due to its high efficiency and biocompatibility.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activities of selected GSPT1 degraders.

Table 1: GSPT1 Degradation Potency

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |

| GSPT1 degrader-1 | - | 25.4 | >90 | - | CRBN |

| MG-277 | - | 1.3 | >90 | - | CRBN |

| LYG-409 | KG-1 | 7.87 | >90 | - | CRBN |

| GSPT1 degrader-11 | MDA-MB-231 | 67.7 | 97 | - | CRBN |

| GBD-9 | DOHH2 | ~10 | 90 | 24 | CRBN |

| CC-90009 | TSU-1621-MT | - | >90 | 24 | CRBN |

| GU3341 | TSU-1621-MT | - | >90 | 72 | CRBN |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of GSPT1 Degraders

| Compound | Cell Line | IC50/EC50 (nM) | Assay Type |

| GSPT1 degrader-1 | CAL51 | 39 | Proliferation |

| MG-277 | RS4;11 | 3.5 | Growth Inhibition |

| LYG-409 | KG-1 | 9.50 | Growth Inhibition |

| GSPT1 degrader-11 | MDA-MB-231 | 2070 | Proliferation |

| CC-90009 | TSU-1621-MT | 2.0 (48h) | Proliferation |

| GBD-9 | DOHH2 | ~10 | Viability |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol details the detection and quantification of GSPT1 protein levels following treatment with a PROTAC degrader.

Materials:

-

Cell culture reagents

-

GSPT1 PROTAC of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the GSPT1 PROTAC for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture reagents

-

GSPT1 PROTAC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat cells with a serial dilution of the GSPT1 PROTAC. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.

Materials:

-

Cell culture reagents

-

GSPT1 PROTAC

-

PBS

-

70% ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the GSPT1 PROTAC at various concentrations for a specified time.

-

Cell Harvesting: Harvest cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.

Materials:

-

White-walled 96-well plates

-

Cell culture reagents

-

GSPT1 PROTAC

-

Caspase-Glo® 3/7 Assay System (Promega)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the GSPT1 PROTAC at various concentrations.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® 3/7 reagent to each well. Mix by orbital shaking for 2 minutes to induce cell lysis.

-

Incubation: Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-induction of apoptosis.

GSPT1 Signaling Pathways in Cancer

GSPT1 is involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the downstream effects of GSPT1 degradation.

In cancer cells, GSPT1 can affect the ubiquitination of GSK-3β through its interaction with TRIM4, which in turn regulates downstream signaling that can impact the G1 to S phase transition. Furthermore, as a key component of the translation termination complex, upregulated GSPT1 in cancer cells can lead to an increase in the expression of oncoproteins like MYC, contributing to tumor translational addiction.

Conclusion

The development of GSPT1-targeting PROTACs is a promising strategy for the treatment of various cancers. This guide has provided a comprehensive overview of the design principles, synthesis considerations, and key experimental protocols for the evaluation of these novel therapeutic agents. The successful development of GSPT1 degraders will depend on a multi-parameter optimization process, balancing degradation potency, selectivity, and drug-like properties. The methodologies and data presented herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

The Role of GSPT1 in Normal Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine Nucleotide Releasing Factor 1 (GSPT1), also known as eukaryotic Release Factor 3a (eRF3a), is a crucial component of the translational machinery, essential for the termination of protein synthesis. While the consequences of GSPT1 depletion have been extensively studied in the context of oncology, particularly in hematological malignancies, its specific function within normal hematopoietic stem cells (HSCs) is less defined. This technical guide synthesizes the current understanding of GSPT1's role in normal HSCs, focusing on its fundamental biological function and the observed effects of its targeted degradation. The available data suggest that while GSPT1 is indispensable for cellular survival, normal HSCs exhibit a notable resilience to GSPT1-targeting therapeutic agents compared to their malignant counterparts, a phenomenon attributed to their quiescent state and lower rates of protein synthesis. This guide provides quantitative proteomic data, detailed experimental protocols for studying GSPT1 in the hematopoietic system, and diagrams of the key pathways and experimental workflows.

Core Function of GSPT1 in Translation Termination

GSPT1 is a GTPase that forms a critical complex with the eukaryotic peptide chain release factor 1 (eRF1).[1] This eRF1/GSPT1 complex is responsible for recognizing stop codons in the A-site of the ribosome and mediating the termination of mRNA translation.[1] GSPT1, in its GTP-bound state, facilitates the binding of eRF1 to the ribosome. Following stop codon recognition, GTP hydrolysis by GSPT1 is a key step that leads to the release of the newly synthesized polypeptide chain.[1] Given this central role, GSPT1 is an essential gene for the survival of all protein-synthesizing cells.[2] Knockout of the Gspt1 gene in mice results in embryonic lethality, underscoring its fundamental importance in cellular life.[3]

Quantitative GSPT1 Protein Expression in Hematopoietic Hierarchy

Quantitative mass spectrometry-based proteomics provides an unbiased view of protein abundance across different cell populations. Analysis of proteomics datasets from murine hematopoietic stem and progenitor cells reveals relatively stable expression of GSPT1 across the hematopoietic hierarchy, from long-term HSCs (LT-HSCs) to more committed progenitors. This suggests that the differential sensitivity to GSPT1 degradation is not primarily due to lower baseline expression in HSCs but rather to differences in their translational activity.

Table 1: Quantitative Proteomic Analysis of GSPT1 in Murine Hematopoietic Stem and Progenitor Cells

| Cell Population | Description | GSPT1 Protein Intensity (Normalized) | Data Source |

| HSC | Hematopoietic Stem Cell (Lin⁻Sca1⁺c-Kit⁺CD150⁺CD48⁻) | 4.09E+09 | Zaro et al., 2020 |

| MPPa | Multipotent Progenitor A | 4.09E+09 | Zaro et al., 2020 |

| MPPb | Multipotent Progenitor B | 4.09E+09 | Zaro et al., 2020 |

| MPPc | Multipotent Progenitor C | 4.09E+09 | Zaro et al., 2020 |

| CMP | Common Myeloid Progenitor | 4.09E+09 | Zaro et al., 2020 |

| GMP | Granulocyte-Macrophage Progenitor | 4.09E+09 | Zaro et al., 2020 |

| MEP | Megakaryocyte-Erythrocyte Progenitor | 4.09E+09 | Zaro et al., 2020 |

| CLP | Common Lymphoid Progenitor | 4.09E+09 | Zaro et al., 2020 |

Note: The values are derived from the supplementary data of the cited publication and represent normalized intensity values from mass spectrometry analysis. The consistency across cell types highlights GSPT1's role as a housekeeping protein.

Signaling and Degradation Pathway of GSPT1

Recent therapeutic strategies have focused on the targeted degradation of GSPT1 using "molecular glue" compounds like CC-885 and CC-90009. These molecules function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The acute depletion of GSPT1 causes ribosome stalling at stop codons, which triggers the Integrated Stress Response (ISR). The ISR is a key downstream effector pathway, characterized by the phosphorylation of eIF2α and the subsequent preferential translation of transcription factors like ATF4, ultimately leading to apoptosis in highly translation-dependent cells.

Differential Sensitivity of HSCs and Malignant Cells

A critical observation is the relative sparing of normal HSCs following treatment with GSPT1-degrading agents that are highly toxic to leukemia cells. The prevailing hypothesis for this differential sensitivity is the disparity in the basal rate of protein synthesis. Malignant cells, characterized by rapid proliferation, have a high demand for protein synthesis and are therefore more vulnerable to disruptions in the translational machinery. In contrast, long-term HSCs are largely quiescent, with lower metabolic and protein synthesis rates, which may confer a protective advantage against the acute depletion of GSPT1.

Experimental Protocols

Isolation of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the isolation of Lin-Sca-1+c-Kit+ (LSK) cells, a population enriched for HSCs, from mouse bone marrow for subsequent analysis.

Materials:

-

C57BL/6 mice (CD45.1 or CD45.2 congenic strains)

-

Hanks' Balanced Salt Solution (HBSS) with 2% Fetal Bovine Serum (FBS)

-

Red Blood Cell Lysis Buffer

-

Antibodies for lineage cocktail (e.g., anti-CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), anti-c-Kit (CD117), anti-Sca-1 (Ly-6A/E), anti-CD150, anti-CD48.

-

Fluorescence-Activated Cell Sorter (FACS)

Procedure:

-

Euthanize mice and isolate femurs and tibias.

-

Flush bone marrow from bones using a syringe with HBSS + 2% FBS. Create a single-cell suspension.

-

Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

-

Perform lineage depletion using a lineage cell depletion kit (magnetic bead-based) to enrich for progenitor cells.

-

Stain the lineage-depleted cells with fluorescently conjugated antibodies against c-Kit, Sca-1, CD150, and CD48, along with the lineage cocktail to identify any remaining mature cells.

-

Use a FACS instrument to sort the desired populations. Gate on live, single cells, then on Lineage-negative cells. From the Lin- gate, identify the LSK population (Sca-1+c-Kit+).

-

Within the LSK gate, further refine the long-term HSC population by gating on CD150+CD48- cells.

In Vivo Assessment of GSPT1 Degrader on Hematopoietic Populations

This protocol outlines an experiment to assess the effect of a GSPT1 degrader on HSCs and other hematopoietic compartments in vivo.

Materials:

-

C57BL/6 mice

-

GSPT1 degrader (e.g., CC-90009) and vehicle control

-

Flow cytometry antibodies for hematopoietic lineage and stem/progenitor markers (see Protocol 5.1)

-

Complete Blood Count (CBC) analyzer

Procedure:

-

Treat a cohort of mice with the GSPT1 degrader (e.g., by oral gavage) and a control cohort with vehicle for a specified duration (e.g., 5-10 days).

-

Monitor mice for health and perform periodic peripheral blood collection for CBC analysis to assess effects on mature blood cell counts.

-

At the end of the treatment period, euthanize the mice.

-

Isolate bone marrow as described in Protocol 5.1.

-

Stain bone marrow cells with antibody panels to quantify the absolute numbers and frequencies of various hematopoietic populations by flow cytometry, including:

-

Long-Term HSCs (LSK, CD150+CD48-)

-

Multipotent Progenitors (MPPs)

-

Common Myeloid Progenitors (CMPs)

-

Granulocyte-Macrophage Progenitors (GMPs)

-

Megakaryocyte-Erythrocyte Progenitors (MEPs)

-

-

Compare the cell numbers in each compartment between the treated and vehicle control groups to determine the in vivo effect of GSPT1 degradation.

Competitive Repopulation Assay for Functional HSC Assessment

This assay is the gold standard for functionally evaluating the self-renewal and multi-lineage differentiation capacity of long-term HSCs.

Materials:

-

Donor bone marrow cells from treated and control mice (CD45.2+)

-

Competitor bone marrow cells from wild-type congenic mice (CD45.1+)

-

Recipient congenic mice (CD45.1+)

-

Lethal irradiation source (X-ray or gamma-ray)

-

Antibodies for flow cytometry: anti-CD45.1, anti-CD45.2, and lineage markers (e.g., B220 for B-cells, CD3 for T-cells, Mac-1/Gr-1 for myeloid cells)

Procedure:

-

Isolate whole bone marrow from donor mice (e.g., mice treated with a GSPT1 degrader, CD45.2+) and competitor mice (CD45.1+).

-

Lethally irradiate recipient mice (CD45.1+) to ablate their native hematopoietic system.

-

Mix a defined number of donor cells (from treated or control groups) with a standard number of competitor cells (e.g., 200,000 cells).

-

Inject the cell mixture intravenously (tail vein) into the irradiated recipient mice.

-

At regular intervals (e.g., every 4 weeks for 16-20 weeks), collect a small sample of peripheral blood from the recipient mice.

-

Stain the blood samples with anti-CD45.1 and anti-CD45.2 antibodies, as well as lineage-specific markers.

-

Use flow cytometry to determine the percentage of peripheral blood cells derived from the donor population (%CD45.2+) versus the competitor population (%CD45.1+). This measures the "chimerism" and reflects the functional capacity of the donor HSCs.

-

Assess multi-lineage reconstitution by analyzing the proportion of B-cells, T-cells, and myeloid cells within the donor-derived gate.

-

A sustained, multi-lineage contribution from the donor cells indicates the presence of functional, self-renewing long-term HSCs. Compare the chimerism levels from the GSPT1 degrader-treated donor group to the vehicle-treated donor group to quantify any impact on HSC function.

Conclusion

GSPT1 is a fundamental protein for translation termination and cellular viability. In the context of normal hematopoietic stem cells, its baseline expression is stable, but its functional importance becomes most apparent when targeted for degradation. Normal HSCs are relatively resistant to GSPT1-degrading agents compared to highly proliferative leukemia cells, likely due to their quiescent state and lower dependence on high-fidelity, high-throughput protein synthesis. This differential sensitivity provides a therapeutic window that is being explored for the treatment of hematological malignancies. Future research should aim to further elucidate the specific regulatory mechanisms governing GSPT1 expression and function during HSC self-renewal and differentiation to fully understand the long-term consequences of its therapeutic modulation.

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gspt1 MGI Mouse Gene Detail - MGI:1316728 - G1 to S phase transition 1 [informatics.jax.org]

Methodological & Application

GSPT1 Degrader Experimental Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-driving proteins. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has been identified as a compelling target in oncology, particularly in acute myeloid leukemia (AML).[1][2][3][4] GSPT1 degraders, such as the well-characterized compound CC-90009, function as "molecular glues" to induce the selective degradation of the GSPT1 protein.[5] These molecules mediate the formation of a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 impairs translation termination, activating an integrated stress response that ultimately results in TP53-independent apoptosis in cancer cells.

This document provides detailed application notes and experimental protocols for the evaluation of GSPT1 degraders in a cell culture setting. It includes methodologies for assessing GSPT1 degradation, evaluating cellular viability, and quantifying apoptosis.

Data Presentation

The following tables summarize key quantitative parameters for the GSPT1 degrader CC-90009 in various AML cell lines. This data is essential for comparing the potency and efficacy of GSPT1 degraders.

Table 1: Anti-proliferative and Degradation Activity of CC-90009 in AML Cell Lines

| Cell Line | IC50 (nM) | Degradation EC50 (nM) | Dmax (% Degradation) | Citation(s) |

| MOLM-13 | 3 - 75 | ~9 | >90% | |

| MV-4-11 | 3 - 75 | Not Reported | Not Reported | |

| KG-1 | 3 - 75 | Not Reported | Selective Reduction | |

| Kasumi-1 | 3 - 75 | Not Reported | Not Reported | |

| U937 | 3 - 75 | Not Reported | Not Reported | |

| HL-60 | 3 - 75 | Not Reported | Not Reported | |

| OCI-AML2 | 3 - 75 | Not Reported | Not Reported | |

| OCI-AML3 | 3 - 75 | Not Reported | Not Reported | |

| HNT-34 | 3 - 75 | Not Reported | Not Reported | |

| NB-4 | 3 - 75 | Not Reported | Not Reported | |

| Average (Patient Samples) | EC50 ~21 nM |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation. EC50 for degradation represents the concentration for 50% of maximal effect. Dmax represents the maximum observed degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSPT1 degraders and a typical experimental workflow for their characterization.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

Measuring GSPT1 Degradation In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1), also known as eukaryotic translation release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis and cell cycle regulation.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[1] A novel and promising therapeutic strategy involves the targeted degradation of GSPT1 using small molecules, often referred to as "molecular glues," which induce its ubiquitination and subsequent degradation by the proteasome.[1][2] These degraders, such as CC-885 and its analogs, function by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity leads to the poly-ubiquitination of GSPT1, marking it for destruction by the 26S proteasome.

Accurately measuring the in vitro degradation of GSPT1 is paramount for the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for the most common and robust assays used to quantify GSPT1 degradation, including Western blotting and the HiBiT bioluminescent reporter assay.

Signaling Pathway of GSPT1 Degradation

The targeted degradation of GSPT1 is initiated by a molecular glue degrader that binds to the E3 ubiquitin ligase CRBN. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to GSPT1. The resulting ternary complex (Degrader-CRBN-GSPT1) facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to GSPT1. Following poly-ubiquitination, GSPT1 is recognized and degraded by the proteasome.

References

GSPT1 Degrader Application Notes and Protocols for Studying Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing GSPT1 degraders to study the inhibition of protein synthesis and its downstream cellular consequences. The included methodologies cover the quantification of GSPT1 degradation, assessment of global protein synthesis, and evaluation of apoptosis.

Data Presentation

The following tables summarize the in vitro activity of several well-characterized GSPT1 degraders across various cancer cell lines. This data is intended to serve as a reference for experimental design and compound selection.

Table 1: GSPT1 Degradation Potency (DC50) of Selected GSPT1 Degraders

| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| CC-885 | MV4-11 | Acute Myeloid Leukemia | ~18 | >90 | 24 |

| CC-90009 | MV4-11 | Acute Myeloid Leukemia | 3-75 (range) | >90 | 24 |

| 22Rv1 | Prostate Cancer | 19 | >90 | 24 | |

| SJ6986 | MV4-11 | Acute Myeloid Leukemia | 2.1 - 9.7 | >99 | 4-24 |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia | <10 | >90 | 4 |

DC50 (Half-maximal degradation concentration) is the concentration of the degrader required to induce 50% of the maximal protein degradation (Dmax).

Table 2: Anti-proliferative Activity (IC50/EC50) of Selected GSPT1 Degraders

| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Treatment Time (h) |

| CC-885 | Variety of AML cell lines | Acute Myeloid Leukemia | 10 - 1000 | 72 |

| CC-90009 | 11 AML cell lines | Acute Myeloid Leukemia | 3 - 75 | 72 |

| Primary AML patient samples | Acute Myeloid Leukemia | 21 (average EC50) | 96 | |

| SJ6986 | MV4-11 | Acute Myeloid Leukemia | 1.5 | 72 |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | 72 | |

| MB002 | Medulloblastoma | 726 | 72 | |

| MB004 | Medulloblastoma | 336 | 72 | |

| HD-MB03 | Medulloblastoma | 3583 | 72 |

IC50 (Half-maximal inhibitory concentration) or EC50 (Half-maximal effective concentration) is the concentration of the degrader required to inhibit 50% of cell proliferation or viability.

Visualizations

Caption: Mechanism of GSPT1 degradation and downstream effects.

References

- 1. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: CRISPR Screening to Identify GSPT1 Degrader Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2] GSPT1 is a key translation termination factor, and its degradation via molecular glue degraders, such as CC-885 and CC-90009, induces potent, TP53-independent cancer cell death.[3][4] These degraders function by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and GSPT1, leading to GSPT1 ubiquitination and subsequent proteasomal degradation.[5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.

This document provides detailed application notes and protocols for utilizing CRISPR-based screening platforms to systematically identify and characterize mechanisms of resistance to GSPT1 degraders. Understanding these resistance mechanisms is crucial for the development of next-generation degraders and for designing effective combination therapies to overcome treatment failure.

Signaling Pathways Involving GSPT1

GSPT1 is a crucial component of the translation termination complex and is involved in several key cellular processes. Its degradation has significant downstream effects that contribute to its anti-cancer activity.

GSPT1, in complex with eRF1, facilitates translation termination at the ribosome. Molecular glue degraders induce the ubiquitination and proteasomal degradation of GSPT1 by hijacking the CRBN E3 ligase. The loss of GSPT1 leads to impaired translation termination, which in turn activates the Integrated Stress Response (ISR), ultimately leading to cancer cell apoptosis.

CRISPR Screening for Resistance Mechanisms

CRISPR-based screens are powerful tools for identifying genes and mutations that modulate drug sensitivity. For GSPT1 degraders, both genome-wide and focused CRISPR screens can be employed to uncover resistance mechanisms.

Experimental Workflow

The general workflow for a pooled CRISPR-Cas9 knockout screen to identify resistance genes is as follows:

Quantitative Data Summary

CRISPR screens, in conjunction with pharmacological profiling, generate quantitative data that helps to pinpoint and validate resistance mechanisms. Below are representative tables summarizing such data.

Table 1: Pharmacological Profile of GSPT1 Degrader CC-90009 in AML Cell Lines

| Cell Line | IC50 (nM) | Apoptosis Induction (at 100 nM) | GSPT1 Degradation |

| MOLM-13 | 5 | +++ | +++ |

| MV-4-11 | 8 | +++ | +++ |

| OCI-AML3 | >1000 | - | + |

| K562 | 12 | ++ | ++ |

| U937 | 25 | ++ | ++ |

Data compiled from publicly available studies. +++ indicates strong effect, ++ moderate effect, + weak effect, and - no effect.

Table 2: Top Gene Hits from a Genome-wide CRISPR Screen for CC-90009 Resistance

| Gene | Description | Resistance Score (Log2 Fold Change) | p-value |

| CRBN | Cereblon | 8.2 | < 0.001 |

| CUL4A | Cullin 4A | 6.5 | < 0.001 |

| RBX1 | RING-Box 1 | 6.1 | < 0.001 |

| DDB1 | Damage Specific DNA Binding Protein 1 | 5.8 | < 0.001 |

| ILF2 | Interleukin Enhancer Binding Factor 2 | 4.9 | < 0.01 |

| ILF3 | Interleukin Enhancer Binding Factor 3 | 4.7 | < 0.01 |

Resistance scores are hypothetical and for illustrative purposes, based on findings that loss of CRL4CRBN components confers resistance.

Table 3: Validation of GSPT1 Mutations Conferring Resistance to GSPT1 Degraders

| GSPT1 Mutation | Degrader | Fold Increase in IC50 (Mutant vs. WT) |

| G575N | CC-90009 | >100 |

| G575N | CC-885 | >100 |

Data based on studies of the G575N mutation.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for GSPT1 Degrader Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a GSPT1 degrader.

Materials:

-

Human cancer cell line sensitive to GSPT1 degradation (e.g., MOLM-13)

-

GeCKO v2 or similar genome-wide human sgRNA library

-

Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

-

HEK293T cells

-

Transfection reagent

-

Polybrene

-

GSPT1 degrader (e.g., CC-90009) and DMSO

-

Genomic DNA extraction kit

-

PCR primers for sgRNA amplification

-

Next-generation sequencing platform

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the virus and determine the titer.

-

-

Cell Transduction:

-

Transduce the target cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

-

Select for transduced cells using the appropriate antibiotic resistance marker.

-

-

Drug Selection:

-

Expand the transduced cell population.

-

Split the cell population into two groups: a treatment group and a control group.

-

Treat the treatment group with a high concentration of the GSPT1 degrader (e.g., 10x IC90) to select for resistant cells.

-

Treat the control group with the vehicle (e.g., DMSO).

-

Culture the cells for 14-21 days, maintaining the selective pressure.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest cells from both the treatment and control groups.

-

Extract genomic DNA.

-

Amplify the integrated sgRNA sequences using PCR.

-

Perform next-generation sequencing on the amplified sgRNAs.

-

-

Data Analysis:

-

Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.

-

Calculate the log2 fold change in sgRNA representation in the drug-treated population relative to the control population.

-

Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the corresponding genes, which represent candidate resistance genes.

-

Protocol 2: CRISPR-Suppressor Scanning to Identify Resistance Mutations in GSPT1

This protocol is designed to identify specific mutations within the GSPT1 coding sequence that confer resistance.

Materials:

-

Target cancer cell line

-

Lentiviral vector co-expressing Cas9

-

Custom-designed sgRNA library tiling the coding sequence of GSPT1

-

GSPT1 degrader

-

Materials for lentivirus production, transduction, and sequencing as described in Protocol 1.

Procedure:

-

sgRNA Library Design and Cloning:

-

Design a library of sgRNAs that tile the entire coding sequence of the GSPT1 gene.

-

Clone the sgRNA library into a lentiviral vector that also expresses Cas9.

-

-

Lentivirus Production and Transduction:

-

Produce lentivirus and transduce the target cell line as described in Protocol 1.

-

-

Drug Selection:

-

Culture the transduced cells in the presence of a GSPT1 degrader at a concentration that inhibits the growth of wild-type cells.

-

Maintain a parallel culture without the drug as a control.

-

-

Sequencing and Analysis:

-

Extract genomic DNA, amplify the GSPT1 locus, and perform deep sequencing.

-

Analyze the sequencing data to identify specific mutations in GSPT1 that are enriched in the drug-treated population. These mutations are candidate resistance-conferring mutations.

-

Conclusion

CRISPR screening is an indispensable tool for elucidating the mechanisms of resistance to novel therapeutics like GSPT1 degraders. The protocols and data presented here provide a framework for researchers to systematically identify and validate resistance mutations and pathways. This knowledge will be instrumental in the development of more robust and effective GSPT1-targeting therapies for cancer treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of GSPT1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein translation.[1][2][3] It forms a complex with eRF1 to ensure accurate stop codon recognition and the release of newly synthesized polypeptide chains.[2][3] Dysregulation of GSPT1 has been implicated in various cancers, making it an attractive therapeutic target. GSPT1 degraders, including molecular glues and proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic modality designed to eliminate the GSPT1 protein, thereby inducing cancer cell death.

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of GSPT1 degraders, offering detailed experimental protocols and data presentation guidelines for researchers in the field of drug discovery and development.

Pharmacokinetic Analysis

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK properties of GSPT1 degraders is essential for optimizing dosing regimens and ensuring adequate exposure at the target site.

Key Pharmacokinetic Parameters:

| Parameter | Description | Example Value (MRT-2359) |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | ~50% (oral) |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | 0.78 µM (oral, 3 mg/kg in mouse) |

| Time to Cmax (Tmax) | The time at which Cmax is reached. | Not explicitly stated |

| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | 2.3 hours (in mouse) |

| Volume of Distribution (Vdss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 1.82 L/kg (in mouse) |

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical PK study to determine the key parameters of a GSPT1 degrader after oral and intravenous administration in mice.

Materials:

-

GSPT1 degrader compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

CD-1 mice (or other appropriate strain)

-

Dosing gavage needles and syringes